6-Azaandrost-4-en-7-one, 17beta-hydroxy-
Description
6-Azaandrost-4-en-7-one, 17β-hydroxy- is a synthetic steroidal analog characterized by the replacement of a carbon atom with nitrogen in the A-ring (position 6) and the presence of a 7-keto group. This structural modification distinguishes it from conventional androgens like testosterone and dihydrotestosterone (DHT). The compound is synthesized through multistep processes involving hydrogenation and oxidation, as demonstrated in the preparation of 6-azaandrost-4-en-7,17-dione (compound 11) using 10% Pd/C in ethyl acetate . Its unique structure may influence receptor binding, metabolic stability, and biological activity, though detailed pharmacological data remain under investigation .
Properties
CAS No. |
16373-59-4 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C18H27NO2/c1-17-9-4-3-5-13(17)19-16(21)15-11-6-7-14(20)18(11,2)10-8-12(15)17/h5,11-12,14-15,20H,3-4,6-10H2,1-2H3,(H,19,21)/t11-,12-,14-,15-,17+,18-/m0/s1 |
InChI Key |
VYVIIOJCIZGTMO-PBBXXOOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)NC4=CCCC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C |
Synonyms |
17β-Hydroxy-6-azaandrost-4-en-7-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights structural and functional differences between 6-Azaandrost-4-en-7-one, 17β-hydroxy- and related steroidal compounds:
Key Observations :
- 7-Keto Group : Unlike testosterone and DHT, which have a 3-keto group, the 7-keto in the aza analog may shift metabolic pathways or receptor interactions .
- Esterification : Derivatives like testosterone enanthate feature ester groups at C17β to prolong half-life, a modification absent in the aza compound .
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